molecular formula C16H14N4O B7506155 N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide

N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide

Cat. No. B7506155
M. Wt: 278.31 g/mol
InChI Key: OUBVFUOFTXQQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide, also known as MPPC, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. MPPC is a heterocyclic compound that contains a pyrazole and a pyridine ring, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MPCC is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and apoptosis. MPCC has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of p21, a protein that inhibits the activity of CDKs. MPCC has also been shown to inhibit the expression of Bcl-2, a protein that promotes cell survival, and induce the expression of Bax, a protein that promotes apoptosis.
Biochemical and Physiological Effects
MPCC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPCC inhibits the growth of cancer cells by inducing apoptosis and inhibiting the expression of proteins that promote cell proliferation. MPCC has also been shown to have neuroprotective effects by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress. In vivo studies have shown that MPCC has anti-inflammatory effects and can reduce the severity of inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using MPCC in lab experiments is that it has been extensively studied and its mechanism of action is partially understood. This makes it a useful tool for investigating the role of certain proteins and enzymes in cell proliferation and apoptosis. However, one limitation of using MPCC is that it has low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on MPCC. One direction is to investigate the potential applications of MPCC in the treatment of other diseases such as diabetes and cardiovascular disease. Another direction is to investigate the potential use of MPCC as a tool for studying the role of CDKs and other proteins in cell proliferation and apoptosis. Additionally, further studies are needed to fully understand the mechanism of action of MPCC and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of MPCC has been reported using different methods, including the reaction of 2-aminopyridine with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-acetylpyridine with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of a base such as sodium hydride. The yield of MPCC obtained using these methods ranges from 50% to 70%.

Scientific Research Applications

MPCC has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, MPCC has been investigated as a potential anticancer agent. Studies have shown that MPCC inhibits the growth of cancer cells by inducing apoptosis and inhibiting the expression of proteins that promote cell proliferation. MPCC has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Studies have shown that MPCC has neuroprotective effects by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress.

properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-12-11-15(18-16(21)14-9-5-6-10-17-14)20(19-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBVFUOFTXQQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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